

Application Notes and Protocols for Infigratinibd3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

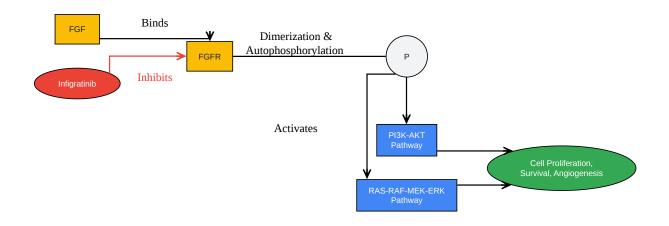
Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][2][3][4] Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of its clinical development and safe use, as co-administered drugs can alter its efficacy and safety profile. Infigratinib is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, making it susceptible to interactions with inhibitors and inducers of this enzyme.[1][5][6][7]

Infigratinib-d3, a deuterated isotopologue of infigratinib, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its near-identical physicochemical properties to infigratinib ensure similar extraction recovery and ionization efficiency, while its mass shift allows for distinct detection. This enables accurate quantification of infigratinib in complex biological matrices during in vitro and in vivo DDI studies. These application notes provide an overview of infigratinib's DDI profile and detailed protocols for key in vitro DDI assays utilizing Infigratinib-d3.

Signaling Pathway Inhibited by Infigratinib





Click to download full resolution via product page

Caption: Infigratinib inhibits the FGF receptor signaling pathway.

Application Notes Infigratinib Metabolism and DDI Profile

Infigratinib is extensively metabolized, primarily by CYP3A4, with minor contributions from flavin-containing monooxygenase 3 (FMO3).[6][7] Its two major active metabolites, BHS697 and CQM157, also exhibit pharmacological activity.[2][5][7] Due to its reliance on CYP3A4 for clearance, infigratinib exposure is significantly affected by co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampin).[3] Gastric acid-reducing agents, such as proton pump inhibitors, can also decrease infigratinib's plasma concentration. [3][8]

Infigratinib and its metabolites also have the potential to act as perpetrators of DDIs. In vitro studies have shown that infigratinib can inhibit various CYP enzymes and drug transporters.

Quantitative Data on Infigratinib DDI Potential

The following tables summarize the key quantitative parameters related to the drug-drug interaction potential of infigratinib and its metabolites.



Table 1: Infigratinib Metabolism Kinetics

Enzyme	Metabolite	Km (μM, unbound)	Vmax (pmol/min/mg protein or pmol/min/pmol protein)
HLM	BHS697	4.47	90.0 pmol/min/mg protein
CYP2C8	BHS697	0.65	0.13 pmol/min/pmol protein
CYP2C19	BHS697	2.50	0.027 pmol/min/pmol protein
CYP2D6	BHS697	30.6	0.81 pmol/min/pmol protein
CYP3A4	BHS697	2.08	0.56 pmol/min/pmol protein
HLM	CQM157	0.049	0.32 pmol/min/mg protein

Data sourced from in vitro studies with human liver microsomes (HLM) and recombinant CYP enzymes.[5]

Table 2: In Vitro Inhibition of CYP and UGT Enzymes by Infigratinib and its Metabolites



Enzyme	Infigratinib Inhibition	BHS697 Inhibition	CQM157 Inhibition
CYP2B6	Weak/Negligible	Weak	Weak/Negligible
CYP2C8	Weak/Negligible	No Inhibition	Weak/Negligible
CYP2C9	Weak/Negligible	Weak	Moderate
CYP2C19	Moderate	Weak	Weak/Negligible
CYP2D6	Weak/Negligible	No Inhibition	Weak/Negligible
CYP3A4	Moderate	Weak	Moderate
UGT1A1	Weak	Weak	Moderate
UGT1A4	Moderate	Not specified	Moderate

This table provides a qualitative summary of the inhibitory potential.[5]

Table 3: In Vitro Transporter Interactions

Transporter	Infigratinib Interaction
P-gp	Substrate and Inhibitor
BCRP	Substrate and Inhibitor
MATE1	Inhibitor

Infigratinib has a low potential to inhibit BSEP, OCT1, OCT2, and MATE-2K at clinically relevant concentrations.[3]

Experimental Protocols

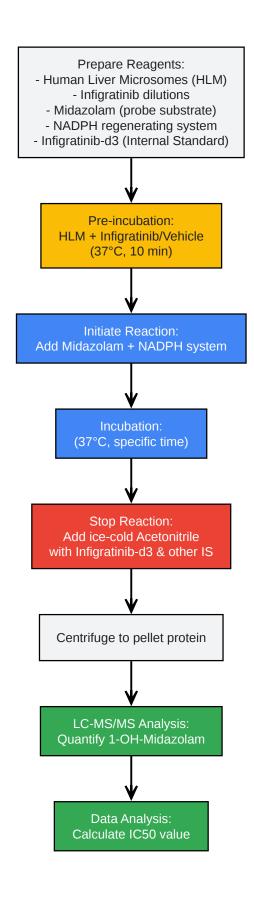
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol describes a method to evaluate the potential of infigratinib to inhibit CYP3A4 activity using a probe substrate and LC-MS/MS for analysis, with **Infigratinib-d3** as an internal



standard for quantifying infigratinib if its concentration is also being monitored.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for a CYP3A4 inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of infigratinib in DMSO. Serially dilute to obtain a range of working concentrations.
 - Prepare a stock solution of the CYP3A4 probe substrate, midazolam, in methanol or DMSO.
 - Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
 - Prepare human liver microsomes (HLM) in potassium phosphate buffer (pH 7.4).
 - Prepare the stop solution: ice-cold acetonitrile containing a fixed concentration of the internal standard for the probe substrate's metabolite (e.g., d4-1-hydroxymidazolam) and Infigratinib-d3 if monitoring the parent compound.

Incubation:

- In a 96-well plate, add HLM and the infigratinib working solutions (or vehicle control).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the NADPH regenerating system and midazolam.
- Incubate at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of metabolite formation).
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding 2-3 volumes of the ice-cold acetonitrile stop solution.



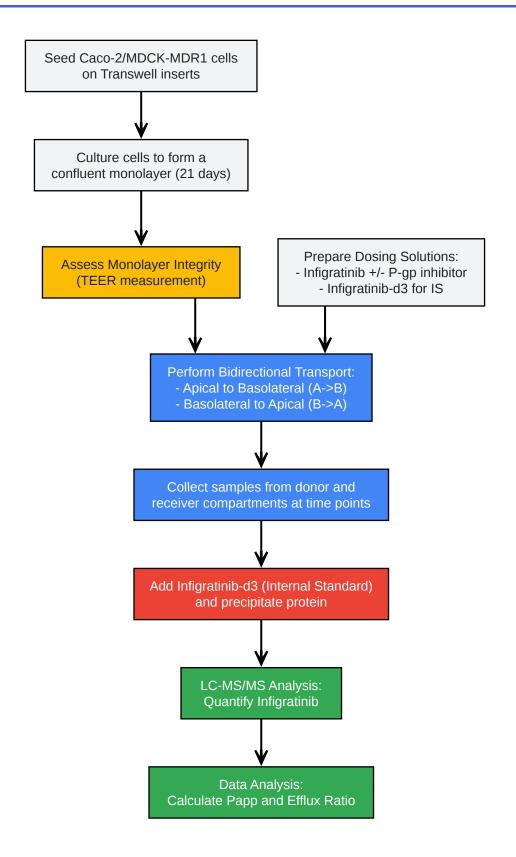
- Seal the plate and vortex to mix.
- Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
- Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the formation of 1hydroxymidazolam.
 - Monitor the transitions for 1-hydroxymidazolam, its internal standard, infigratinib, and Infigratinib-d3.
- Data Analysis:
 - Calculate the percentage of CYP3A4 activity remaining at each infigratinib concentration relative to the vehicle control.
 - Plot the percent inhibition versus the logarithm of the infigratinib concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate/Inhibition Assay

This protocol uses a bidirectional transport assay in Caco-2 or MDCK-MDR1 cells to determine if infigratinib is a substrate or inhibitor of P-gp. **Infigratinib-d3** is used as the internal standard for the quantification of infigratinib.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for a bidirectional P-gp transport assay.



Methodology:

Cell Culture:

- Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2).
- Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
- Transport Experiment:
 - Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - To assess if infigratinib is a substrate:
 - Add the dosing solution containing infigratinib to the donor compartment (apical for A-to-B transport, basolateral for B-to-A transport).
 - Add fresh transport buffer to the receiver compartment.
 - To assess if infigratinib is an inhibitor:
 - Pre-incubate the monolayers with infigratinib on both sides.
 - Add a known P-gp substrate (e.g., digoxin) to the donor compartment.
 - Incubate the plates at 37°C with gentle shaking.
 - Collect samples from the donor and receiver compartments at specified time points.
- Sample Preparation:
 - To each collected sample, add a fixed amount of **Infigratinib-d3** as an internal standard.
 - Precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.
 - Centrifuge to pellet the protein and transfer the supernatant for analysis.



- LC-MS/MS Analysis:
 - Quantify the concentration of infigratinib (or the P-gp substrate) in the samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
 - Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
 - An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of a known P-gp inhibitor confirms this.
 - For inhibition studies, compare the efflux of the P-gp probe substrate in the presence and absence of infigratinib to determine an IC50.

Conclusion

Infigratinib exhibits a significant potential for drug-drug interactions, primarily as a victim of strong CYP3A4 modulators and as a perpetrator through the inhibition of various CYP enzymes and transporters. The use of deuterated internal standards like **Infigratinib-d3** is crucial for the accurate and precise quantification of infigratinib in complex biological matrices during DDI studies. The protocols outlined here provide a framework for robustly evaluating the DDI profile of infigratinib, generating essential data for guiding its safe and effective clinical use. Researchers should consider these interactions when designing clinical trials and prescribing infigratinib in combination with other medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Infigratinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Infigratinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Identification of the human Cytochrome P450 enzymes (P450s) responsible for metabolizing infigratinib to its pharmacologically active Metabolites, BHS697, and CQM157, and assessment of their in vitro inhibition of P450s and UDP-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib Uses, Side Effects & Warnings [drugs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Infigratinib-d3 in Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#infigratinib-d3-for-studying-drug-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com